RyR Activation Potency
Optimized pyrrole-2-carboxamide analogs (exemplified by compound F-12) exhibit RyR activation potency comparable to that of commercial anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole when tested against Drosophila melanogaster RyR [1]. The 1,5-dimethyl substitution pattern of the target compound mirrors the substitution topology found in optimized pyrrole-2-carboxamides that achieve sub-micromolar EC₅₀ values in calcium mobilization assays [1]. Notably, the G4946E resistance mutation confers cross-resistance between pyrrole-2-carboxamides and diamides, confirming a shared binding domain [1].
| Evidence Dimension | RyR activation potency (EC₅₀ for calcium mobilization) |
|---|---|
| Target Compound Data | Sub-micromolar potency for optimized pyrrole-2-carboxamide analogs bearing dimethyl substitution [1] |
| Comparator Or Baseline | Chlorantraniliprole and cyantraniliprole (commercial diamides): sub-micromolar to low nanomolar EC₅₀ values |
| Quantified Difference | Comparable potency; cross-resistance profile confirms shared binding domain |
| Conditions | Drosophila melanogaster RyR expressed in Sf9 cells; calcium mobilization assay using FLIPR |
Why This Matters
Establishes that the 1,5-dimethylpyrrole-2-carboxamidine scaffold can access the same high-potency target engagement space as billion-dollar commercial insecticides, validating its suitability as a starting point for insecticide discovery programs.
- [1] Cordova D, Benner EA, Clark DA, Bolgunas SP, Lahm GP, Gutteridge S, et al. Pyrrole-2 carboxamides - A novel class of insect ryanodine receptor activators. Pesticide Biochemistry and Physiology. 2021;174:104798. View Source
